Vinylethylnitrosamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

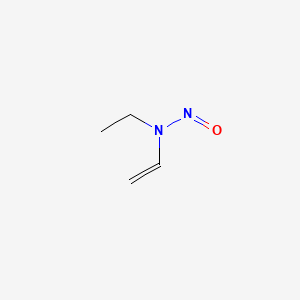

Vinylethylnitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Carcinogenicity Studies

Vinylethylnitrosamine has been utilized in numerous carcinogenicity studies to understand its effects on biological systems. Research indicates that exposure to this compound can lead to increased rates of tumor formation in laboratory animals. For instance, studies have shown that prolonged exposure to nitrosamines correlates with a higher incidence of liver tumors in rodents, which has been attributed to their ability to induce DNA damage through alkylation mechanisms .

Mechanistic Studies

The mechanisms by which this compound exerts its carcinogenic effects have been a focal point in toxicological research. Investigations into its structure-activity relationships (SAR) have revealed that specific structural features significantly influence its mutagenicity and carcinogenic potency. For example, the presence of electron-withdrawing groups and specific carbon substitutions have been linked to enhanced carcinogenic activity .

Risk Assessment Frameworks

The identification of this compound as a "cohort-of-concern" compound has led to the development of risk assessment frameworks aimed at evaluating its presence in pharmaceuticals and consumer products. Regulatory agencies now require comprehensive risk assessments for N-nitrosamines to mitigate potential health risks associated with exposure . This includes establishing acceptable intake limits based on available carcinogenicity data.

Table 1: Summary of Carcinogenicity Data for this compound

Case Study: Public Health Implications

A notable case study involved assessing the impact of this compound in food products. Following reports of contamination in processed meats, public health officials conducted epidemiological studies that linked dietary intake of N-nitrosamines with increased cancer rates in specific populations. This led to regulatory changes aimed at reducing nitrite levels in food preservation processes .

化学反应分析

Protonation and Protolytic Denitrosation

Nitrosamines preferentially undergo O-protonation over N-protonation due to the stability of the hydroxydiazenium ion intermediate. For vinylethylnitrosamine:

-

Protonation : In acidic media, the nitroso oxygen becomes protonated, forming a resonance-stabilized hydroxydiazenium ion (4 , Chart 2 in ). This species is pivotal in subsequent denitrosation.

-

Denitrosation : Protolytic cleavage under acidic conditions (pH < 2) yields ethylvinylamine and nitrous acid. Nucleophiles (e.g., Br⁻, SCN⁻) accelerate this process by attacking the protonated intermediate, leading to N–N bond cleavage .

Key Data :

| Reaction Condition | Products | Rate Acceleration Factors |

|---|---|---|

| HCl (1 M) + KBr | Ethylvinylamine, HNO₂ | 5–10× faster with 0.1 M Br⁻ |

Reactions with Organometallic Reagents

Nitrosamines react with Grignard (RMgX) and organolithium (RLi) reagents at the nitroso nitrogen:

-

Mechanism : Nucleophilic attack forms an unstable oxy-hydrazine (20 ), which eliminates to produce hydrazones (21 ) or azomethine imines (22 ) . this compound’s vinyl group may stabilize intermediates through conjugation.

-

Example :

RMgX+Nitrosamine→R N N O MgXH2OHydrazone Azomethine Imine

Product Distribution :

| Reagent | Major Product | Minor Product |

|---|---|---|

| PhMgBr | Phenylhydrazine (24 ) | Azomethine imine (22 ) |

| MeLi | Hydrazone (21 ) | Dimer (25 ) |

Photolytic Degradation

UV irradiation cleaves the N–N bond in nitrosamines via π→π* or n→π* excitation. For this compound:

-

Primary Pathway :

NitrosaminehνEthylvinylaminyl Radical+NO−Recombination or secondary reactions (e.g., with O₂) yield formaldehyde, NOₓ, and imines .

-

Quantum Yield : Φ ≈ 0.1–0.3 in aqueous solutions due to solvent cage effects .

Degradation Byproducts :

| Condition | Byproducts |

|---|---|

| Aerobic, pH 7 | Formaldehyde, NO, HNO₃ |

| Acidic, O₂-free | Ethylvinylamine, NH₃ |

Radical-Mediated Reactions

Hydroxyl radicals (HO- ) abstract hydrogen from α-C positions:

-

Site Selectivity : For NMEA, HO- preferentially abstracts H from the methyl group adjacent to the N–NO moiety (Δ‡ = 6.8 kcal/mol) . this compound’s vinyl group may direct H abstraction to the ethyl chain.

-

Oxidation : Resulting carbon radicals combine with O₂ to form peroxyl radicals, which decompose to aldehydes and nitramines .

Reactivity Trends :

| Nitrosamine | H-Abstraction Barrier (kcal/mol) | Dominant Pathway |

|---|---|---|

| NDMA | 9.7 | α-C (methyl) |

| NMEA | 6.8 | α-C (methyl) |

| This compound* | ~7–10 (predicted) | α-C (ethyl) |

Electrophilic Substitutions

The nitroso group activates the α-C for electrophilic attack. This compound’s conjugated vinyl group may facilitate resonance stabilization of intermediates during:

-

Nitrosation : Competitive nitrosation at the vinyl or ethyl chain.

-

Halogenation : Bromine or chlorine addition to the double bond, forming dihalo derivatives.

Stability and Environmental Degradation

This compound’s stability depends on:

属性

CAS 编号 |

13256-13-8 |

|---|---|

分子式 |

C4H8N2O |

分子量 |

100.12 g/mol |

IUPAC 名称 |

N-ethenyl-N-ethylnitrous amide |

InChI |

InChI=1S/C4H8N2O/c1-3-6(4-2)5-7/h3H,1,4H2,2H3 |

InChI 键 |

KAXILSKFDQXZPP-UHFFFAOYSA-N |

SMILES |

CCN(C=C)N=O |

规范 SMILES |

CCN(C=C)N=O |

Key on ui other cas no. |

13256-13-8 |

同义词 |

vinylethylnitrosamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。